molecular formula C11H10ClNO2 B1523166 3-(6-chloro-1H-indol-1-yl)propanoic acid CAS No. 1094641-37-8

3-(6-chloro-1H-indol-1-yl)propanoic acid

Cat. No. B1523166
M. Wt: 223.65 g/mol
InChI Key: LLEYHJBTSQUOOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(6-chloro-1H-indol-1-yl)propanoic acid” is a compound that is structurally similar to "(S)-2-Amino-3-(6-chloro-1H-indol-3-yl)propanoic acid" . It has a molecular weight of 238.67 and is stored in dry conditions at 2-8°C . The compound appears as a white to yellow solid or sticky liquid .


Synthesis Analysis

The synthesis of indole derivatives, such as “3-(6-chloro-1H-indol-1-yl)propanoic acid”, has been a topic of interest in recent years . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . Due to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .


Molecular Structure Analysis

The molecular structure of “3-(6-chloro-1H-indol-1-yl)propanoic acid” can be represented by the IUPAC Standard InChI: InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2,(H,13,14) . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“3-(6-chloro-1H-indol-1-yl)propanoic acid” has a molecular weight of 189.2105 . It has the IUPAC Standard InChI: InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2,(H,13,14) .

Scientific Research Applications

  • Pharmaceutical Research

    • Indole derivatives have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
    • Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • The methods of application or experimental procedures vary depending on the specific derivative and its intended use. Typically, these compounds are synthesized in a laboratory setting and then tested in vitro or in vivo for their biological activity .
    • The results or outcomes obtained also vary. For example, certain indole derivatives have shown inhibitory activity against influenza A .
  • Synthesis of Alkaloids

    • Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology .
    • The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • The methods of application or experimental procedures involve the synthesis of indole derivatives as prevalent moieties present in selected alkaloids .
    • The results or outcomes obtained from these syntheses have led to the creation of various biologically vital properties .
  • Treatment of Alzheimer’s Disease

    • 3-Indolepropionic acid (IPA), or indole-3-propionic acid, has been studied for its therapeutic value in the treatment of Alzheimer’s disease .
    • As of 2022, IPA shows potential in the treatment of this disease, though the therapeutic effect of IPA depends on dose and time of therapy initiation .
  • Medicinal Applications

    • Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • Several recently marketed drugs contain indazole structural motif .
  • Antiviral Activity

    • 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
  • Anti-Inflammatory Activity

    • Chalcones of indole were elaborated for their anti-inflammatory activities against carrageenan-induced edema in albino rats . The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .

properties

IUPAC Name

3-(6-chloroindol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c12-9-2-1-8-3-5-13(10(8)7-9)6-4-11(14)15/h1-3,5,7H,4,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEYHJBTSQUOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-chloro-1H-indol-1-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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